molecular formula C13H19N3 B11739482 4-Methyl-1-pentyl-1H-benzimidazol-2-amine

4-Methyl-1-pentyl-1H-benzimidazol-2-amine

Cat. No.: B11739482
M. Wt: 217.31 g/mol
InChI Key: BWGFTWWXYOBSIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-pentyl-1H-benzimidazol-2-amine typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields benzimidazole derivatives with high efficiency and purity.

Industrial Production Methods

In industrial settings, the production of benzimidazole derivatives often involves large-scale reactions using automated systems to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-pentyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives .

Scientific Research Applications

4-Methyl-1-pentyl-1H-benzimidazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-pentyl-1H-benzimidazol-2-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation, leading to its antimicrobial and anticancer effects . The specific molecular targets and pathways depend on the particular application and context of use.

Comparison with Similar Compounds

4-Methyl-1-pentyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and therapeutic applications

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

4-methyl-1-pentylbenzimidazol-2-amine

InChI

InChI=1S/C13H19N3/c1-3-4-5-9-16-11-8-6-7-10(2)12(11)15-13(16)14/h6-8H,3-5,9H2,1-2H3,(H2,14,15)

InChI Key

BWGFTWWXYOBSIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC(=C2N=C1N)C

Origin of Product

United States

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